Tetradeca-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
25447-84-1 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
(3E)-tetradeca-1,3-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |
InChI Key |
LRIUTQPZISVIHK-FNORWQNLSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C/C=C |
Canonical SMILES |
CCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Tetradeca 1,3 Diene and Its Stereoisomers
Precision Catalytic Approaches to Diene Construction
Modern catalytic methods provide powerful tools for the efficient and selective synthesis of 1,3-dienes. These approaches often utilize transition metals to facilitate carbon-carbon bond formation and geometric isomerization, enabling access to specific stereoisomers of Tetradeca-1,3-diene.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni, Pd, Ru, Co, Mn, Zr, Fe)
Transition metal-catalyzed cross-coupling reactions are a cornerstone for the stereoselective synthesis of conjugated dienes. nih.gov These methods involve the coupling of two pre-functionalized alkenyl partners, allowing for precise control over the geometry of the resulting diene. nih.gov
Palladium (Pd): Palladium catalysts are extensively used in reactions like the Suzuki-Miyaura and Negishi couplings to form 1,3-dienes. nih.gov For instance, the Suzuki coupling of a vinylboronic acid with a vinyl halide can produce dienes with high stereopurity. nih.gov The Negishi coupling, which utilizes organozinc reagents, offers an alternative that is often compatible with a wider range of functional groups. nih.gov A facile and highly regioselective Pd-catalyzed oxidative coupling of N-tosylhydrazones has also been developed, providing efficient access to 2,3-disubstituted-1,3-butadienes. acs.org
Nickel (Ni): Nickel catalysts are effective for various coupling reactions, including Kumada-type vinylation and the reductive coupling of alkynes. acs.orgmdpi.com Nickel-catalyzed enantioselective hydrofunctionalization of 1,3-dienes has also emerged as a powerful tool. d-nb.info For example, a nickel-catalyzed reductive coupling of two unsymmetrical internal alkynes can generate highly substituted 1,3-dienes with high regio- and enantioselectivity. mdpi.com
Ruthenium (Ru): Ruthenium catalysts have been employed in oxidative coupling reactions and alkene-alkyne couplings to generate 1,3-dienes. sibran.ru A Ru-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins provides stereodefined 1,3-dienes in excellent yields. sibran.ru Another approach involves the Ru-catalyzed addition of two carbene units to an alkyne, creating two carbon-carbon double bonds in a single step under mild conditions. acs.orgrsc.org
Iron (Fe): Iron, as an earth-abundant and inexpensive metal, has gained attention in cross-coupling reactions. An efficient ligand-free iron-catalyzed cross-coupling of alkenyllithium reagents with vinyl iodides can produce dienes in moderate yields. nih.gov Furthermore, iron-catalyzed three-component 1,2-azidoalkylation of conjugated dienes has been developed for the synthesis of versatile β-unsaturated azido products. ox.ac.uksciforum.net
Zirconium (Zr): Zirconium-catalyzed reactions, such as hydroaminoalkylation, have been shown to be useful for accessing selectively substituted amines from conjugated dienes, demonstrating the versatility of early transition metals in diene functionalization. rsc.org
| Catalyst System | Reaction Type | Key Features | Typical Substrates |
|---|---|---|---|
| Pd(PPh₃)₄ / Base | Suzuki-Miyaura Coupling | High stereoselectivity, broad functional group tolerance. nih.gov | Vinylboronic acids and vinyl halides. |
| NiCl₂(dppe) / Reductant | Reductive Coupling | Forms highly substituted dienes from alkynes. mdpi.com | Unsymmetrical internal alkynes. |
| [RuCl₂(p-cymene)]₂ | Oxidative Coupling | Excellent regio- and diastereoselectivity under mild conditions. sibran.ru | Allylsilanes and activated olefins. |
| FeCl₃ | Cross-Coupling | Ligand-free, environmentally friendly. nih.gov | Alkenyllithium reagents and vinyl iodides. |
| Cp₂ZrCl₂ | Hydroaminoalkylation | Selective 4,1-addition to conjugated dienes. rsc.org | 1,3-dienes and secondary benzylamines. |
Olefination Strategies (e.g., Wittig, Peterson, Julia-Kocienski modifications)
Olefination reactions provide a direct route to 1,3-dienes from carbonyl compounds and are among the most classical and widely used methods for C=C bond formation. researchgate.net
Wittig Reaction: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. unl.eduuva.es To synthesize a 1,3-diene, a vinyl phosphonium ylide can be reacted with an α,β-unsaturated aldehyde, or an allylic phosphonium ylide can be reacted with a saturated aldehyde. The stereochemical outcome depends on the nature of the ylide; stabilized ylides generally give (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. mdpi.com
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are more nucleophilic than the corresponding phosphorus ylides. mdpi.comacs.org This reaction typically shows high (E)-selectivity. mdpi.com The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. acs.org
Still-Gennari Olefination: This is a modification of the HWE reaction that allows for the synthesis of (Z)-alkenes with high selectivity. rsc.orgresearchgate.net It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like KHMDS with 18-crown-6. researchgate.net The Z-selectivity arises from kinetic control of the reaction. sciforum.net
Julia-Kocienski Olefination: This reaction provides a powerful method for the stereoselective synthesis of alkenes, typically with a strong preference for the (E)-isomer. rsc.org It involves the reaction of a heteroaryl sulfone (often a benzothiazolyl or tetrazolyl sulfone) with an aldehyde. The reaction can be performed in one pot and offers good functional group tolerance. researchgate.net By using cation-specific chelating agents, the (E/Z)-selectivity can be controlled and is dependent on the aldehyde structure. sibran.ruacs.org
Peterson Olefination: This reaction utilizes α-silyl carbanions, which react with aldehydes or ketones to form a β-hydroxysilane intermediate. nih.govacs.org A key advantage is that the elimination of this intermediate can be controlled to produce either the (E)- or (Z)-alkene. Acidic workup leads to anti-elimination, while basic workup results in syn-elimination. nih.gov
| Olefination Method | Key Reagent | Typical Stereoselectivity | Advantages |
|---|---|---|---|
| Wittig Reaction | Phosphorus ylide | (E) for stabilized ylides, (Z) for non-stabilized ylides. mdpi.com | Widely applicable, well-established. unl.edu |
| Horner-Wadsworth-Emmons | Phosphonate carbanion | Predominantly (E). mdpi.com | More reactive than Wittig, easy byproduct removal. acs.org |
| Still-Gennari Olefination | Electron-deficient phosphonate | Predominantly (Z). researchgate.net | Excellent method for Z-alkene synthesis. |
| Julia-Kocienski Olefination | Heteroaryl sulfone | Predominantly (E). | Good functional group tolerance, one-pot procedure. researchgate.net |
| Peterson Olefination | α-Silyl carbanion | Controllable (E) or (Z) via workup conditions. nih.gov | Stereodivergent synthesis from a single intermediate. acs.org |
Alkene and Alkyne Metathesis in Diene Synthesis
Olefin metathesis, catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) carbene complexes, has revolutionized the synthesis of complex molecules. nih.gov Enyne metathesis, in particular, is a powerful strategy for constructing 1,3-dienes. acs.org
Cross-Enyne Metathesis (EYCM): This intermolecular reaction couples an alkene and an alkyne to form a new 1,3-diene. researchgate.net A particularly useful variant is the reaction of an alkyne with ethylene, which formally cleaves the ethylene double bond and inserts the two methylene (B1212753) units onto the alkyne carbons to generate a terminal 1,3-diene. acs.orgacs.org Second-generation Grubbs catalysts are highly effective for this transformation, tolerating a wide range of functional groups on the alkyne substrate. acs.org
Ring-Closing Enyne Metathesis (RCEYM): In this intramolecular variant, an enyne substrate is cyclized to form a cyclic compound containing a 1,3-diene moiety. sibran.ru The driving force for this reaction is the formation of the thermodynamically stable conjugated diene system. researchgate.net This method is widely used to synthesize carbo- and heterocyclic rings. researchgate.net While not directly applicable to the linear this compound, subsequent ring-opening of the cyclic product could be a potential strategy.
Catalysts:
Grubbs Catalysts: These ruthenium-based catalysts are known for their high functional group tolerance and stability in air and moisture, making them popular in synthetic organic chemistry. Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, exhibit higher activity and are particularly effective in enyne metathesis.
Schrock Catalysts: These molybdenum- or tungsten-based catalysts are generally more reactive than Grubbs catalysts but are also more sensitive to air and moisture. nih.gov They are particularly useful for the metathesis of sterically demanding or less reactive olefins and for forming macrocyclic compounds via ring-closing metathesis at high concentrations. acs.org
| Metathesis Type | Catalyst Example | Description | Application |
|---|---|---|---|
| Cross-Enyne Metathesis | Grubbs 2nd Gen. Catalyst | Intermolecular reaction of an alkyne and an alkene (e.g., ethylene) to form a 1,3-diene. acs.orgacs.org | Direct synthesis of functionalized, acyclic 1,3-dienes. |
| Ring-Closing Enyne Metathesis | Grubbs or Schrock Catalysts | Intramolecular cyclization of an enyne to form a cyclic 1,3-diene. sibran.ru | Synthesis of carbo- and heterocyclic rings containing a diene moiety. |
| Ring-Closing Metathesis (Dienes) | Schrock Molybdenum Catalyst | Intramolecular cyclization of a diene to form a macrocyclic alkene. | Synthesis of large ring structures, often with high E-selectivity. |
Stereoselective Hydrofunctionalization and Reductive Coupling Methods
Hydrofunctionalization and reductive coupling reactions offer atom-economical pathways to functionalized dienes and their derivatives, often with excellent control over stereochemistry.
Hydroboration/Suzuki-Miyaura Coupling: This two-step sequence is a powerful method for the allylic arylation of 1,3-dienes. First, hydroboration of the diene with a borane reagent (e.g., pinacolborane) generates a homoallylic alkyl borane. This intermediate can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an aryl halide to produce allylarenes. researchgate.net A notable feature is the potential for migrative cross-coupling, where the palladium catalyst facilitates isomerization of the homoallylic nucleophile to a π-allyl palladium species before coupling. researchgate.net Nickel-catalyzed 1,4-hydroboration of 1,3-dienes provides access to stereodefined (Z)-allylboron reagents.
Hydrosilylation: The addition of a silicon-hydrogen bond across a double or triple bond is a versatile method for introducing silyl groups, which can serve as synthetic handles for further transformations. Copper-catalyzed regiodivergent hydrosilylation of 1,3-dienes allows for the selective synthesis of either 1,2- or 1,4-hydrosilylation products, leading to structurally diverse allylsilanes. acs.org The selectivity can often be controlled by the choice of ligand and catalytic system. acs.org Platinum catalysts have also been shown to effect the 1,2-selective hydrosilylation of conjugated dienes.
Reductive Coupling: Nickel-catalyzed reductive coupling reactions are highly effective for C-C bond formation. For instance, the intermolecular reductive coupling of alkynes and aldehydes, using a nickel(0) catalyst and a stoichiometric reducing agent like triethylborane, can produce allylic alcohols with defined stereochemistry. acs.org This concept has been extended to the coupling of alkynes and alkenes to form substituted dienes. mdpi.com A nickel-catalyzed reductive self- and cross-coupling of two unsymmetrical internal alkynes represents a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes. mdpi.com
Hydrocyanation: The nickel-catalyzed hydrocyanation of 1,3-dienes is a significant industrial process, most notably in the production of adiponitrile from butadiene. While often focused on bulk chemical production, this methodology can be adapted for the synthesis of more complex nitriles. The enantioselective hydrocyanation of dienes provides access to valuable chiral building blocks.
| Method | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|
| Hydroboration/Suzuki Coupling | Borane Reagent / Pd Catalyst | Allylarenes | Can proceed with migration to form branched products. researchgate.net |
| Hydrosilylation | Hydrosilane / Cu or Pt Catalyst | Allylsilanes | Regiodivergent control (1,2- vs 1,4-addition) is possible. acs.org |
| Reductive Coupling | Ni(0) Catalyst / Reductant | Highly substituted 1,3-dienes | Atom- and step-economical synthesis from alkynes. mdpi.com |
| Hydrocyanation | HCN / Ni Catalyst | Alkenyl nitriles | Important industrial process; can be made enantioselective. |
Catalytic Isomerization for Geometric Purity Control (E/Z Specificity)
Many synthetic methods for 1,3-dienes produce a mixture of geometric isomers. Catalytic isomerization provides a means to convert these mixtures into a single, desired stereoisomer, thereby achieving high geometric purity.
Transition Metal Catalysis:
Cobalt (Co): Cobalt complexes have been shown to catalyze the geometrical isomerization of E/Z mixtures of 1,3-dienes to afford the (E)-isomers with high stereoselectivity. rsc.org A cobalt-catalyzed multipositional isomerization of conjugated dienes is an operationally simple and atom-economical method to access disubstituted 1,3-dienes with excellent E,E stereoselectivity. In some cases, specific cobalt catalyst systems can promote the unusual isomerization of (E)/(Z)-mixtures of 1,3-dienes almost exclusively to the (Z)-isomer. sciforum.net
Ruthenium (Ru): Ruthenium hydrides can promote the positional isomerization of 1,3-dienes into more highly substituted, thermodynamically stable 1,3-dienes in a stereoconvergent manner.
Palladium (Pd): Palladium catalysts can mediate the isomerization of allenes, generated in situ from propargyl alcohols via a Suzuki-Miyaura coupling, into their corresponding 1,3-dienes.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and effective method for E/Z isomerization. By using a photosensitizer, such as [Ru(bpy)₃]²⁺, it is possible to isomerize a mixture of diene stereoisomers to enrich one isomer, often the less stable Z-isomer, through selective triplet energy transfer. sibran.ru This "uphill" isomerization provides access to thermodynamically less favored isomers that are difficult to obtain by other means. sibran.ru
Acid/Base Catalysis: While less common for achieving high stereoselectivity with simple dienes, acid or base catalysis can promote the isomerization of allenes to 1,3-dienes. For instance, Brønsted acids can catalyze the cyclization of certain aryl-1,3-dienes to form indenes.
| Isomerization Method | Catalyst/Conditions | Typical Outcome | Key Features |
|---|---|---|---|
| Cobalt Catalysis | CoCl₂ / Ligand | (E,E)-dienes | High stereoselectivity for the thermodynamic product. rsc.org |
| Cobalt Catalysis (specific systems) | [(P~P)CoBr₂/Zn/ZnI₂] | (Z)-dienes | Unusual isomerization to the kinetic product. sciforum.net |
| Photocatalysis | [Ru(bpy)₃]²⁺ / Visible Light | Enrichment of (Z)-isomers | "Uphill" isomerization to the less stable isomer. sibran.ru |
| Palladium Catalysis | Pd(0) / Boric Acid | Isomerization of in situ generated allenes to 1,3-dienes. | Sequential coupling/isomerization in one pot. |
| Ruthenium Catalysis | Ruthenium Hydride | More substituted 1,3-dienes | Stereoconvergent positional isomerization. |
Organometallic Reagent-Mediated Syntheses (e.g., Homo-cyclomagnesiation)
Organometallic reagents, particularly those of magnesium, play a significant role in the synthesis of complex organic molecules. The catalytic cyclomagnesiation of unsaturated compounds, known as the Dzhemilev reaction, provides a powerful route to cyclic organometallic compounds that can be further functionalized. acs.orgresearchgate.net
Zirconium-Catalyzed Cyclomagnesiation: In the presence of a zirconium catalyst, such as Cp₂ZrCl₂, non-conjugated dienes can react with Grignard reagents or dialkylmagnesium compounds to form magnesacyclopentane derivatives. acs.orgacs.org This process involves the oxidative coupling of the two alkene moieties to a low-valent zirconium center to form a zirconacyclopentane, followed by transmetalation with the magnesium reagent to release the magnesacycle and regenerate the active zirconium catalyst. sibran.ru The stereochemistry of the resulting ring (cis or trans) can be influenced by the diene structure and reaction temperature. sibran.ru
Application to 1,3-Diene Synthesis: While cyclomagnesiation itself produces a cyclic organometallic compound, these intermediates are highly valuable for subsequent reactions. For example, reaction with various electrophiles can lead to the formation of functionalized cyclic compounds. More relevant to the synthesis of acyclic dienes, related methodologies involving the coupling of organomagnesium reagents with other unsaturated substrates can be employed. For instance, Cahiez's group has developed iron- and manganese-catalyzed homocoupling of vinyl Grignard reagents to produce symmetrical conjugated dienes with retention of the double bond geometry. Furthermore, iron-catalyzed cross-coupling of α-allenyl esters with Grignard reagents provides a direct route to a variety of substituted 1,3-dienes. nih.govacs.org
The catalytic cross-cyclomagnesiation of 1,2-dienes (allenes) using Grignard reagents, catalyzed by titanium complexes, has been developed as a stereoselective route to (1Z,5Z)-dienes, which are prevalent in many natural products. researchgate.net This highlights the potential of organomagnesium chemistry in constructing specific diene geometries.
| Methodology | Catalyst/Reagent | Intermediate | Final Product Type |
|---|---|---|---|
| Zr-catalyzed Cyclomagnesiation | Cp₂ZrCl₂ / R₂Mg | Magnesacyclopentane | Functionalized cycloalkanes (after electrophilic quench). |
| Fe/Mn-catalyzed Homocoupling | FeCl₃ or MnCl₂ / Vinyl-MgX | - | Symmetrical (E,E)- or (Z,Z)-1,3-dienes. |
| Fe-catalyzed Cross-Coupling | Fe(acac)₃ / Grignard Reagent | Organoiron species | Substituted 1,3-dienes from α-allenyl esters. nih.gov |
| Ti-catalyzed Cross-Cyclomagnesiation | Cp₂TiCl₂ / Grignard Reagent | Bicyclic organomagnesium compounds | (1Z,5Z)-dienes from 1,2-dienes. researchgate.net |
Multi-Component and Cascade Reaction Sequences for this compound Derivatives
Multi-component reactions (MCRs), where three or more substrates react in a single operation to form a final product, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. mdpi.com These strategies are increasingly applied to the synthesis of complex molecules, including derivatives of this compound. By combining multiple bond-forming events in one pot, MCRs allow for the rapid construction of substituted diene frameworks from simple precursors. mdpi.com
One notable approach involves a tetracomponent reaction that provides access to highly functionalized tetrasubstituted 1,3-dienes with excellent regio- and stereoselectivity. nih.gov This methodology utilizes a borylated dendralene, an organolithium reagent, and two different electrophiles. nih.gov The mechanism proceeds through a regio- and stereoselective carbolithiation of an in-situ formed dendralenic boron-ate complex, followed by electrophilic trapping and a final stereoretentive halodeborylation. nih.gov Applying this principle to precursors of this compound would allow for the "à la carte" introduction of diverse functionalities onto the diene backbone. nih.gov
Another powerful strategy is the one-pot synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. A palladium-catalyzed cross-coupling of bis(pinacolato)diboron with an alkenyl halide can be followed by a subsequent cross-coupling reaction with a second alkenyl halide, all within the same reaction vessel. organic-chemistry.org This method allows for the controlled and sequential introduction of different substituents to form complex diene structures.
For instance, a palladium-catalyzed three-component coupling of aryl iodides, allenes, and diazo compounds can furnish 1,3-dienes as single stereoisomers. mdpi.com Similarly, rhodium-catalyzed reductive couplings of 1,3-enynes with activated ketones can produce dienylated α-hydroxy esters with high levels of regio- and enantiocontrol. organic-chemistry.org These methods, while not demonstrated specifically on this compound, represent powerful tools for creating its complex derivatives in a highly convergent manner.
The table below summarizes representative multi-component approaches applicable to the synthesis of substituted 1,3-diene systems.
| Reaction Type | Components | Catalyst/Reagent | Key Features | Reference |
| Tetracomponent Reaction | Borylated Dendralene, Organolithium, Electrophile 1, Electrophile 2 | - | High regio- and stereoselectivity for tetrasubstituted dienes. | nih.gov |
| Borylation/Suzuki Coupling | Bis(pinacolato)diboron, Alkenyl Halide 1, Alkenyl Halide 2 | Palladium Catalyst, KOPh | One-pot synthesis of unsymmetrical 1,3-dienes with retention of configuration. | organic-chemistry.org |
| Three-Component Coupling | Aryl Iodide, Allene, Diazo Compound | Palladium Catalyst | Stereoselective formation of complex dienes. | mdpi.com |
| Reductive Coupling | 1,3-Enyne, Activated Ketone, H₂ | Chiral Rhodium Catalyst | Highly regio- and enantioselective synthesis of dienylated α-hydroxy esters. | organic-chemistry.org |
Design Principles for Stereocontrol in Diene Synthesis
The stereochemistry of the double bonds within the 1,3-diene moiety is critical as it dictates the molecule's three-dimensional structure and its subsequent reactivity and biological function. nih.govresearchgate.net Therefore, the development of synthetic methods that allow for precise control over the E/Z geometry of both double bonds is of paramount importance. mdpi.com The principles for achieving such stereocontrol can be broadly categorized into catalyst control, substrate control, and reagent control.
Catalyst-Controlled Stereoselectivity: Transition metal catalysis is a cornerstone of stereoselective diene synthesis. nih.gov The choice of metal, and particularly the ligand coordinated to it, can directly influence the stereochemical outcome of the reaction.
Cross-Coupling Reactions: The Suzuki-Miyaura coupling, involving the palladium-catalyzed reaction of vinylboranes with vinyl halides, is a classic method for stereoselectively forming 1,3-dienes. mdpi.com The stereochemistry of the starting materials is typically retained in the product. organic-chemistry.org Similarly, oxidative Heck reactions using palladium(II)/sulfoxide catalysis can prevent palladium-hydride isomerizations that often erode stereoselectivity, enabling the formation of stereodefined conjugated dienes. organic-chemistry.org
Isomerization Reactions: Cobalt complexes with specific amido-diphosphine-oxazoline ligands can catalyze the geometrical isomerization of E/Z mixtures of 1,3-dienes to furnish the thermodynamically favored (E,E)-isomers with high selectivity. organic-chemistry.org This represents a powerful method for correcting the stereochemistry of a pre-formed diene.
Stereo-convergent Reactions: In some cases, a mixture of stereoisomeric starting materials can be converted into a single stereoisomeric product. A palladium-catalyzed aminocarbonylation of 1,3-diene E/Z mixtures with nitroarenes produces exclusively (E,E)-dienamides, showcasing a highly stereo-convergent process. rsc.org
Substrate-Controlled Stereoselectivity: The inherent structure and stereochemistry of the starting materials can be used to direct the formation of a specific diene isomer.
Wittig-type Olefinations: The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for aldehyde dienylation that generally yields dienes with a predominant E-configuration at the newly formed double bond. mdpi.comnih.gov The stereochemical outcome is dictated by the thermodynamic stability of the intermediates.
Ring-Opening Reactions: The regioselective base-induced ring opening of sulfolenes, followed by a stereoselective palladium-catalyzed cross-coupling, provides a practical route to dienes, including challenging isomers containing cis double bonds. organic-chemistry.org
Reductive Cross-Coupling: In titanium-mediated reductive cross-coupling of internal and terminal alkynes, a proximal hydroxy group in one of the substrates can act as a directing group. This controls the regioselection in the functionalization of a titanacyclopropene intermediate, leading to the highly selective formation of (E,E)-1,3-dienes. researchwithrowan.com
Reagent-Controlled Stereoselectivity: The choice of reagents, beyond the catalyst, can also be a determining factor in stereocontrol.
Elimination Reactions: Stereocontrolled synthesis of Z and E terminal dienes can be achieved from pinacol E-1-trimethylsilyl-1-propene-3-boronate, where the choice of subsequent reagents dictates the final geometry. nih.gov
Julia-Kocienski Olefination: This modified Julia olefination is known for its excellent functional group tolerance and typically produces dienes with a strong preference for the E-isomer at the new double bond. mdpi.com
The following table details various synthetic methods and the key factors influencing the stereochemical outcome for the synthesis of 1,3-dienes.
| Methodology | Key Principle / Reagent | Predominant Stereoisomer | Controlling Factors | Reference |
| Suzuki-Miyaura Coupling | Pd Catalyst, Vinylboranes, Vinyl Halides | Retained from substrates | Stereochemistry of coupling partners. | mdpi.com |
| Horner-Wadsworth-Emmons | Phosphonate ylides | (E,E) or (E,Z) | Thermodynamic stability of intermediates; structure of phosphonate and aldehyde. | nih.gov |
| Titanium-mediated Alkyne Coupling | Ti(Oi-Pr)₄, Red-Al | (E,E) | Proximal directing groups (e.g., -OH) on the alkyne substrate. | researchwithrowan.com |
| Cobalt-Catalyzed Isomerization | CoCl₂, Amido-diphosphine-oxazoline ligand | (E,E) | Ligand structure guides isomerization to the thermodynamic product. | organic-chemistry.org |
| Acyclic Diene Metathesis | Dithiolate Ru carbenes | cis or trans | Catalyst structure and reaction temperature. nih.gov |
By carefully selecting the synthetic strategy and reaction parameters based on these design principles, specific stereoisomers of this compound and its derivatives can be accessed with high fidelity.
Advanced Chemical Reactivity and Mechanistic Investigations of Tetradeca 1,3 Diene
Cycloaddition Chemistry: Focus on [4+2] Cycloadditions (Diels-Alder Reaction)
The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgsigmaaldrich.com This reaction is a powerful tool for constructing complex cyclic systems with a high degree of stereocontrol. wikipedia.org The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile; typically, an electron-rich diene reacts more readily with an electron-poor dienophile. organic-chemistry.orgyoutube.commasterorganicchemistry.com
Intramolecular Diels-Alder Reactions and Strategic Tethering
The intramolecular Diels-Alder (IMDA) reaction, where the diene and dienophile are part of the same molecule, offers a significant advantage in the synthesis of polycyclic molecules by forming two rings in a single step. organicreactions.orgyoutube.com The connecting chain, or tether, between the diene and dienophile plays a crucial role in the stereochemical outcome of the reaction. organicreactions.orguh.edu The length and nature of this tether can dictate the formation of either fused or bridged ring systems. organicreactions.org Generally, tethers of three or four atoms lead to the formation of fused products. princeton.edu
The stereochemistry of the newly formed rings is influenced by the transition state geometry, which can be either endo or exo. In many cases, the endo product is kinetically favored due to secondary orbital interactions. organic-chemistry.org The geometry of the diene (E or Z) also significantly impacts the stereochemical outcome. For instance, in certain systems, E-dienes can lead to trans-fused products via an anti-transition state, while Z-dienes consistently yield cis-fused products. uh.eduprinceton.edu The use of high dilution or low pressures can be employed to favor the intramolecular reaction over intermolecular dimerization or polymerization. organicreactions.org
Table 1: Influence of Tether Length on IMDA Product Type
| Tether Length (atoms) | Predominant Product Type |
| 3-4 | Fused |
| >9 | Bridged products may be observed |
Asymmetric Diels-Alder Processes with Chiral Catalysts or Auxiliaries
Achieving enantioselectivity in the Diels-Alder reaction is a major focus of synthetic organic chemistry. This is often accomplished through the use of chiral Lewis acid catalysts or by attaching a chiral auxiliary to the dienophile. These chiral entities create a stereochemically defined environment around the reacting partners, favoring the formation of one enantiomer over the other.
Catalytic asymmetric Diels-Alder reactions have emerged as a powerful strategy for the synthesis of enantiomerically enriched cyclic compounds. researchgate.net For example, novel bispyrrolidine diboronate compounds, upon activation, have been shown to effectively catalyze the Diels-Alder reaction with high regio- and enantioselectivity. researchgate.net Similarly, strongly acidic and confined imidodiphosphorimidate catalysts have been successfully employed in the enantioselective Diels-Alder reaction of exo-enones with dienes to produce spirocyclanes with highly congested quaternary stereocenters. nih.gov
The use of chiral auxiliaries involves covalently attaching a chiral molecule to the dienophile. The steric and electronic properties of the auxiliary direct the approach of the diene, leading to a diastereoselective cycloaddition. After the reaction, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.
Hetero-Diels-Alder Reactions Involving Tetradeca-1,3-diene Analogues
The hetero-Diels-Alder reaction is a variation where either the diene or the dienophile, or both, contain a heteroatom, typically nitrogen or oxygen. sigmaaldrich.comwikipedia.org This powerful reaction provides a direct route to six-membered heterocyclic rings, which are prevalent in many biologically active molecules. wikipedia.orgmdpi.com In the context of this compound analogues, this could involve dienes with heteroatoms or reactions with dienophiles containing heteroatoms.
Inverse-electron-demand hetero-Diels-Alder reactions are particularly noteworthy. In these reactions, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org Analogues of this compound could be designed to be electron-poor through the incorporation of electron-withdrawing groups, making them suitable partners for electron-rich dienophiles such as vinyl ethers. The reactivity of heterodienes can be enhanced by the introduction of such electron-withdrawing substituents. nih.gov
For instance, the reaction of 1-oxa-1,3-butadienes, which are analogues of conjugated dienes, with various dienophiles is a well-established method for synthesizing dihydropyran derivatives. nih.gov Theoretical studies, such as those using multireference methods, have been employed to investigate the mechanisms of hetero-Diels-Alder reactions, comparing concerted and stepwise pathways. nih.gov
Retro-Diels-Alder Strategies in Complex Molecule Synthesis
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction and is typically favored at higher temperatures. wikipedia.orgmasterorganicchemistry.com This reaction can be a powerful tool in organic synthesis, allowing for the generation of reactive dienes or dienophiles that might be otherwise difficult to access. masterorganicchemistry.com It is also used as a protective strategy, where a reactive double bond is masked as a Diels-Alder adduct and then regenerated later in the synthetic sequence. ru.nl
In the synthesis of complex molecules, a retro-Diels-Alder reaction can be the final step to unveil a desired functionality. ru.nl For example, a stable Diels-Alder adduct can be carried through several synthetic transformations, and then a final heating step can induce the retro-Diels-Alder reaction to release the target molecule along with a volatile diene like furan or cyclopentadiene. The favorability of a retro-Diels-Alder reaction can be enhanced if it leads to the formation of a particularly stable molecule, such as an aromatic compound and a small gaseous molecule like carbon dioxide. masterorganicchemistry.com
Table 2: Key Features of Diels-Alder and Related Reactions
| Reaction Type | Key Feature | Application in Synthesis |
| Intramolecular Diels-Alder | Diene and dienophile are in the same molecule. organicreactions.org | Formation of polycyclic systems. organicreactions.org |
| Asymmetric Diels-Alder | Use of chiral catalysts or auxiliaries. | Enantioselective synthesis of cyclic molecules. |
| Hetero-Diels-Alder | Diene or dienophile contains a heteroatom. sigmaaldrich.comwikipedia.org | Synthesis of six-membered heterocycles. wikipedia.org |
| Retro-Diels-Alder | Reverse of the Diels-Alder reaction, often at high temperatures. masterorganicchemistry.com | Generation of reactive species, deprotection. masterorganicchemistry.comru.nl |
Polymerization Dynamics and Stereoregularity in Diene Macromolecules
The polymerization of conjugated dienes like this compound is of significant industrial and academic interest for the production of synthetic rubbers and elastomers. The microstructure of the resulting polymer, which can include cis-1,4, trans-1,4, 1,2-, and 3,4-additions, is highly dependent on the catalyst system and polymerization conditions, and it dictates the material's physical and mechanical properties. rsc.orgresearchgate.net
Coordinative Polymerization with Transition Metal and Lanthanide Catalysts
Coordinative polymerization, particularly using Ziegler-Natta type catalysts, is a primary method for achieving high stereocontrol in diene polymerization. rsc.orgresearchgate.net These catalysts are typically derived from transition metal or lanthanide compounds in combination with an organoaluminum co-catalyst. researchgate.net
Transition Metal Catalysts: Catalysts based on metals like titanium, cobalt, and nickel are well-established for the stereospecific polymerization of 1,3-dienes. researchgate.net For instance, certain cobalt-based catalysts are versatile and can produce all possible polybutadiene (B167195) stereoisomers depending on the specific formulation. researchgate.net Nickel allyl complexes are known to be effective for the 1,4-regioselective polymerization of butadiene. umons.ac.be The structure of the ligand coordinated to the metal center plays a crucial role in determining the regio- and stereoselectivity of the polymerization. mdpi.com
Lanthanide Catalysts: Lanthanide-based catalysts, particularly those involving neodymium, have garnered significant attention due to their high activity and ability to produce polydienes with high cis-1,4 content, which is desirable for synthetic rubbers that mimic the properties of natural rubber. rsc.orgacs.org Neodymium catalysts can polymerize butadiene and isoprene to greater than 98% cis-1,4-polybutadiene and cis-1,4-polyisoprene, respectively. acs.org The catalytic systems often consist of a lanthanide precursor, such as a carboxylate, an alkylaluminum co-catalyst, and sometimes a third component like a halide source. acs.orgmdpi.com
The choice of the lanthanide metal, the ligands, and the activators all influence the effectiveness of the catalyst in achieving regio- and stereoselective polymerization. rsc.org Research into new binary and ternary lanthanide catalytic systems continues to be an active area, aiming for homogeneous, well-defined, and thermally stable catalysts that produce polymers with high yield and stereospecificity. rsc.orgacs.org
Table 3: Comparison of Catalyst Systems for Diene Polymerization
| Catalyst Type | Metal Examples | Common Co-catalyst | Key Stereochemical Control |
| Transition Metal | Ti, Co, Ni | Organoaluminum compounds (e.g., MAO) | Can produce various stereoisomers (cis-1,4, trans-1,4, 1,2) |
| Lanthanide | Nd, La, Gd | Organoaluminum compounds (e.g., Et2AlCl, AliBu3) | High cis-1,4 selectivity |
Radical and Ionic Polymerization Pathways
The polymerization of conjugated dienes, such as this compound, can proceed through various mechanisms, including radical and ionic pathways. These processes are fundamental to synthesizing polydiene materials. The presence of the conjugated double bond system allows for different modes of monomer addition, primarily 1,2-addition and 1,4-addition, which dictates the microstructure and ultimate properties of the resulting polymer. libretexts.orgunizin.org
In radical polymerization , the reaction is initiated by a free radical species, which attacks one of the double bonds of the diene monomer. This generates a resonance-stabilized allylic radical intermediate. The propagation step can then proceed in two main ways:
1,4-Addition: The growing polymer chain adds to the terminal carbon (C4) of the incoming monomer unit, with the double bond shifting to the C2-C3 position of that unit. This typically results in a polymer with a trans configuration at the double bond, which allows for more efficient packing of polymer chains.
1,2-Addition: The addition occurs at the C2 position, leaving a vinyl group (-CH=CH₂) as a side chain.
The ratio of 1,4- to 1,2-addition is influenced by factors such as reaction temperature. Higher temperatures generally favor the more thermodynamically stable 1,4-addition product.
Ionic polymerization can be either anionic or cationic. Cationic polymerization of dienes is often complex and difficult to control due to side reactions. However, anionic polymerization is a powerful method for producing polydienes with well-defined structures. The reaction is initiated by a potent nucleophile, such as an organolithium compound, which adds to the diene to form a resonance-stabilized carbanion. Similar to radical polymerization, propagation can occur via 1,2- or 1,4-addition. The solvent plays a crucial role in determining the polymer's microstructure in anionic polymerization.
In non-polar solvents (e.g., hexane), 1,4-addition is the predominant pathway.
In polar solvents (e.g., tetrahydrofuran), the proportion of 1,2-addition increases significantly.
This control over the microstructure is a key advantage of anionic polymerization for tailoring the properties of the final polymer.
Controlled Polymerization and Block Copolymer Architectures
Modern synthetic strategies have enabled the "living" or controlled polymerization of conjugated dienes, offering precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. acs.orgacs.org These methods are crucial for creating advanced materials, including well-defined block copolymers. rsc.orgrsc.org
Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP), have been successfully applied to 1,3-dienes. acs.orgacs.org For instance, using α-hydrido alkoxyamine initiators allows for the synthesis of polydienes with molecular weights ranging from 1,000 to 100,000 amu and low polydispersities (typically 1.06–1.15). acs.orgacs.org This level of control facilitates the subsequent synthesis of block and random copolymers by sequentially adding different monomers, such as styrene (B11656) or acrylates. acs.org
Anionic polymerization remains a dominant technique for the controlled synthesis of polydiene block copolymers, famously used in the production of styrene-butadiene-styrene (SBS) thermoplastic elastomers. The living nature of the propagating carbanionic chain ends allows for the sequential addition of different monomers. For example, a poly(styrene) block can be synthesized first, followed by the addition of a diene monomer like this compound to grow a second block, and finally capped with another styrene block.
Catalysts based on rare-earth metals, such as yttrium, have also emerged as highly efficient systems for the controlled, one-pot synthesis of poly(1,3-diene)-polyester block copolymers. rsc.orgrsc.orgresearchgate.net These catalysts can polymerize both diene and cyclic ester monomers, enabling the creation of novel block copolymer morphologies. rsc.org
| Polymerization Technique | Key Features | Typical Monomers | Resulting Architectures |
|---|---|---|---|
| Anionic Polymerization | Living mechanism, sensitive to impurities, microstructure control via solvent | Butadiene, Isoprene, Styrene | Diblock, Triblock, Star Copolymers |
| Nitroxide-Mediated Polymerization (NMP) | Controlled radical process, tolerant to more functional groups | 1,3-Dienes, Styrene, Acrylates | Block and Random Copolymers |
| Rare-Earth Metal Catalysis | High efficiency, one-pot synthesis of dissimilar blocks | Isoprene, Styrene, ε-Caprolactone | Poly(diene)-Polyester Block Copolymers |
Chemo- and Regioselective Functionalizations
Electrophilic and Nucleophilic Additions to Conjugated Systems
The conjugated diene system in this compound is susceptible to attack by both electrophiles and nucleophiles. Electrophilic addition is a characteristic reaction of these systems, often leading to a mixture of products. pressbooks.pub
When an electrophile, such as HBr, adds to a conjugated diene, the initial step is the protonation of one of the double bonds to form the most stable carbocation intermediate. masterorganicchemistry.comyoutube.com For a conjugated diene, this intermediate is a resonance-stabilized allylic cation, where the positive charge is delocalized over two carbon atoms (C2 and C4). pressbooks.publibretexts.org
The subsequent attack by the nucleophile (Br⁻) can occur at either of these positively charged centers, leading to two possible products: libretexts.org
1,2-Addition Product: The nucleophile attacks at C2, adjacent to the site of initial protonation.
1,4-Addition Product: The nucleophile attacks at C4, at the other end of the original conjugated system, which results in the formation of a new double bond between C2 and C3. libretexts.org
The ratio of these products is often dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. libretexts.org
Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest. This is typically the 1,2-adduct, as the nucleophile attacks the carbon atom with the higher positive charge density in the resonance hybrid. masterorganicchemistry.comyoutube.com
Thermodynamic Control (High Temperature): At higher temperatures, the addition is reversible, and the product distribution reflects the thermodynamic stability of the products. The 1,4-adduct is usually the more stable product because it often results in a more substituted (and thus more stable) double bond. chemistrysteps.com
| Condition | Controlling Factor | Major Product | Rationale |
|---|---|---|---|
| Low Temperature (e.g., -80 °C) | Kinetic Control | 1,2-Adduct | Forms faster due to proximity and greater charge density at C2 of the allylic cation. |
| High Temperature (e.g., 40 °C) | Thermodynamic Control | 1,4-Adduct | More stable product, often due to a more substituted internal double bond. |
Nucleophilic addition to simple conjugated dienes is less common unless the system is activated by electron-withdrawing groups. However, a synthetically important reaction known as the Michael or conjugate addition involves the addition of a nucleophile (often a stabilized carbanion like an enolate) to an α,β-unsaturated carbonyl system, which shares electronic similarities with a diene. chempedia.info
Oxidation and Reduction Transformations
The double bonds in this compound are susceptible to a variety of oxidation and reduction reactions.
Oxidation can lead to a range of products depending on the reagents and conditions used.
Epoxidation: Peroxy acids (e.g., m-CPBA) can react with the double bonds to form epoxides. Selective epoxidation of one of the double bonds is possible.
Ozonolysis: Reaction with ozone followed by a workup step can cleave the double bonds, yielding aldehydes and/or carboxylic acids. This is a powerful tool for structural elucidation.
Oxidation with Oxygen: In the presence of radical initiators or under autoxidation conditions, 1,3-dienes can react with molecular oxygen to form polyperoxides. researchgate.net The thermal decomposition of these peroxides can yield various oxygenated products, including diols and aldehydes. researchgate.net Theoretical studies on the oxidation of the 1,3-butadien-1-yl radical show that it is a fast reaction leading to products like acrolein and other oxygenated species. rsc.org
Reduction of the conjugated diene system is typically achieved through catalytic hydrogenation.
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or nickel (Ni), hydrogen can be added across the double bonds. Complete reduction with two equivalents of H₂ will saturate the diene to yield tetradecane.
Partial Reduction: It is possible to achieve selective reduction to a monoalkene. For instance, 1,4-addition of a single mole of hydrogen can yield tetradec-2-ene. The specific conditions and catalyst choice influence the regioselectivity and stereoselectivity of the reduction.
Isomerization and Rearrangement Pathways (e.g., Sigmatropic Shifts)
The structure of this compound allows for several types of isomerization and rearrangement reactions, which are often thermally or photochemically induced.
Geometric Isomerization refers to the conversion between cis (Z) and trans (E) isomers of the double bonds. This can be achieved through:
Photoisomerization: Irradiation with UV light can promote an electron to an antibonding orbital, allowing for rotation around the C=C bond, leading to isomerization upon relaxation. rsc.org
Catalytic Isomerization: Catalysts, such as iodine or strong bases, can facilitate the equilibration between geometric isomers. ucf.edu Recently, dinuclear palladium complexes have been shown to mediate the selective uphill isomerization of E-1,3-dienes to their Z-isomers. nih.gov
Sigmatropic Rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org The Woodward-Hoffmann rules govern the stereochemical outcome of these reactions. For conjugated dienes and related structures, key sigmatropic shifts include:
acs.orgrsc.org-Hydride Shift: In a (Z)-1,3-diene system with an available hydrogen on a C5 methyl group, a thermally allowed, suprafacial acs.orgrsc.org-hydride shift can occur. This involves the migration of a hydrogen atom across the five-atom π-system. wikipedia.orglibretexts.org
Cope and Claisen Rearrangements: While the classic Cope rearrangement involves a 1,5-diene, and the Claisen rearrangement involves an allyl vinyl ether, these libretexts.orglibretexts.org-sigmatropic shifts are fundamental pericyclic reactions in related systems. libretexts.orgjove.comimperial.ac.uk They proceed through a concerted, six-membered, chair-like transition state. jove.com The principles of these rearrangements are central to understanding the thermal reactivity of polyunsaturated systems.
Thermal isomerization of some 1,3-dienes can also occur via hydrogen-bridged transition states to yield isomeric 2,4-dienes. rsc.org
Computational Chemistry and Spectroscopic Probes for Tetradeca 1,3 Diene Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations have become an indispensable tool for probing the intricacies of molecules like tetradeca-1,3-diene. These computational methods offer a detailed view of electronic structure and can predict reaction outcomes with increasing accuracy.
Density Functional Theory (DFT) for Conformational Analysis and Transition State Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the conformational landscapes and reaction pathways of conjugated dienes. For instance, DFT calculations have been instrumental in studying the polymerization of conjugated dienes, such as butadiene, which serves as a model for longer-chain dienes. rsc.orgrsc.org These studies calculate the free energy profiles for processes like cis-1,4 and trans-1,4 insertions, revealing the kinetic preferences. rsc.orgrsc.org The analysis of diene adduct geometries, such as the proximity of the diene to a metal center, provides insights into the thermodynamics and reaction mechanisms. rsc.org
In the context of cycloaddition reactions, DFT has been used to locate and characterize transition state structures. For example, in the [4+2] cycloaddition of siloxy dienes, an asynchronous transition state was identified with a calculated imaginary frequency of 323 cm⁻¹. nih.gov Such calculations are crucial for understanding the stereochemical outcomes of these reactions. nih.gov Furthermore, DFT studies on the isomerization of 1,3-conjugated dienes catalyzed by ruthenium hydride complexes have elucidated the reaction mechanisms, including the identification of key intermediates and the factors governing regioselectivity. acs.org
Molecular Dynamics and Reaction Path Studies
Molecular dynamics (MD) simulations provide a dynamic picture of chemical reactions, complementing the static information from DFT calculations. nih.govresearchgate.netacs.orgnih.gov By simulating the trajectories of reacting molecules, MD studies can reveal the time scales of bond formation and the nature of reaction intermediates. nih.govresearchgate.netacs.orgnih.gov
Predictive Modeling of Regioselectivity and Stereoselectivity
Computational modeling has shown significant promise in predicting the regioselectivity and stereoselectivity of reactions involving dienes. Machine learning (ML) models, in particular, have emerged as powerful tools for predicting the outcomes of Diels-Alder reactions. researchgate.netsci-hub.sechemrxiv.org
These ML models can outperform traditional quantum mechanical methods in predicting major regio-, site-, and diastereoselective outcomes, achieving accuracies exceeding 90%. researchgate.netsci-hub.se The success of these models often relies on representing the diene and dienophile substrates with "physical-organic" descriptors that capture their electronic and steric properties. sci-hub.se For instance, a graph-based Non-autoregressive Electron Redistribution Framework (NERF) has achieved high prediction accuracies for a large dataset of Diels-Alder reactions, including intramolecular variations. researchgate.netchemrxiv.org These computational tools are becoming increasingly valuable for synthesis planning, offering rapid predictions that can guide experimental work. numberanalytics.com Theoretical calculations also play a role in understanding selectivity in reactions on bifurcating surfaces, where a single transition state can lead to multiple products. nih.gov The geometry of the transition structure and the shape of the potential energy surface are key factors influencing the final product distribution. nih.gov
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are vital for the experimental characterization of diene systems, providing direct evidence for their structure and the transient species formed during reactions.
In-situ Spectroscopic Monitoring of Reaction Intermediates
The direct observation of reaction intermediates is crucial for validating proposed reaction mechanisms. In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur. nih.govpku.edu.cnspringernature.com Techniques like in-situ UV-Vis-NIR absorption spectroscopy can track the evolution of reaction intermediates based on their characteristic absorbances. nih.gov For example, this method has been used to study the intermediates in catalytic transformations, providing insights into the reaction kinetics and mechanism. nih.gov
Similarly, in-situ fluorescence spectroscopy has been employed to observe the formation of intermediates in stepwise photocycloaddition reactions. springernature.com The high sensitivity of this technique allows for the detection of transient species, even in the early stages of solid-state reactions. springernature.com The capture and characterization of highly reactive and short-lived intermediates, which is often challenging, can also be achieved using single-molecule electrical spectroscopy, providing a detailed understanding of the catalytic cycle at the single-molecule level. pku.edu.cn
High-Resolution Nuclear Magnetic Resonance for Complex Stereochemical Assignments
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and stereochemical analysis of dienes and their derivatives. researchgate.netmdpi.comacs.orgresearchgate.netelsevier.com Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and spatial arrangement of atoms within a molecule.
In the analysis of unsaturated lipids containing diene moieties, ¹H NMR chemical shifts can distinguish between protons in different environments, such as olefinic protons of isolated versus conjugated double bonds. mdpi.com However, determining cis/trans stereochemistry directly from ¹H NMR can be challenging. mdpi.com For more complex stereochemical assignments, two-dimensional NMR techniques, such as NOESY, are employed to establish the stereochemistry of adducts formed in reactions like the Diels-Alder reaction. researchgate.net ¹³C NMR is also highly valuable, with the chemical shifts of olefinic and allylic carbons being sensitive to the double bond configuration. mdpi.com For example, ¹³C signals can differentiate between methylene (B1212753) carbons adjacent to cis and trans double bonds. mdpi.com High-resolution NMR has been extensively used to characterize various polyisoprenes and other polymers derived from dienes, providing detailed information on their microstructure. acs.org
Mass Spectrometry for Mechanistic Pathway Tracing
Mass spectrometry (MS) is an indispensable analytical tool for elucidating the complex reaction mechanisms involving diene systems, including derivatives of this compound. By identifying transient intermediates and characterizing reaction products, MS techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide critical insights into catalytic cycles and reaction pathways. publish.csiro.aunih.gov
In the study of transition metal-catalyzed reactions, ESI-MS allows for the detection of key organometallic intermediates that exist in low concentrations and have short lifetimes. publish.csiro.au For instance, in nickel-catalyzed hydrofunctionalization reactions of 1,3-dienes, ESI-MS has been employed to probe the catalytic solution. nih.gov Researchers have successfully detected proposed cationic allylic intermediates, which serve as the catalyst's resting state. nih.gov For example, in a Ni-catalyzed hydroalkoxylation of a 1,3-diene, a prominent signal was observed by ESI-MS that supported the presence of a key nickel-allyl intermediate, providing evidence for the proposed ligand-to-ligand hydrogen transfer (LLHT) mechanism. acs.org
Multistage mass spectrometry (MSⁿ) experiments are particularly powerful for tracing reaction sequences. publish.csiro.au This technique involves the isolation of a specific ion in the mass spectrometer, subjecting it to collision-induced dissociation (CID) to induce a reaction or fragmentation, and then analyzing the resulting product ions. publish.csiro.au This process can be repeated for multiple stages (e.g., MS⁵) to map out a reaction pathway step-by-step. publish.csiro.au This methodology has been used to examine the extrusion-insertion reactions of palladium complexes, where an organopalladium cation formed via decarboxylation was shown to react with a ketene (B1206846) to yield an enolate, which then fragmented via a characteristic loss. publish.csiro.au
The fragmentation patterns observed in electron ionization (EI) mass spectrometry can also provide diagnostic information for identifying structural isomers and understanding fragmentation pathways. For example, the EI mass spectrum of dispiro[4.2.4.2]tetradeca-6,13-diene shows a moderate intensity peak corresponding to the loss of a C₄H₉ fragment, a process that is minimized compared to its saturated analog due to the presence of the double bonds. aip.org This highlights how the diene functionality influences fragmentation pathways, which is a key aspect of mechanistic interpretation.
By combining MS data with other techniques like NMR spectroscopy and kinetic studies, a comprehensive picture of the reaction mechanism can be constructed, detailing the roles of catalysts, additives, and the substrate itself in forming the final products. nih.gov
X-ray Crystallography of this compound Derivatives and Metal Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of molecules in the solid state. This technique has been applied to various complex derivatives and metal complexes of molecules containing a tetradecadiene framework, providing invaluable data on conformation, bond lengths, bond angles, and intermolecular interactions. researchgate.netresearchgate.net
The structural analysis of metal complexes is a significant application. For example, the crystal structure of a dimeric copper(I) complex with a cage-opened diamondoid, tetracyclo[7.3.1.1(4,12).0(2,7)]tetradeca-6,11-diene, was determined using X-ray diffraction. researchgate.net The analysis revealed the coordination environment of the copper ions, showing how the diene moiety of the ligand binds to the metal centers. researchgate.net Such structural data is crucial for understanding the nature of metal-ligand bonding and its influence on the complex's reactivity.
In another example, the crystal structure of bis-3,6,9,14-tetrathiabicyclo[9.2.1]tetradeca-11-13-diene silver(I) trifluoromethanesulfonate (B1224126) was determined, revealing the coordination of the silver(I) ion with the sulfur atoms of the tetradecadiene ligand. researchgate.net
Beyond metal complexes, X-ray crystallography elucidates the structure of complex organic molecules containing diene functionalities. The crystal structure of a tricyclic molecule with a terminal tetrafluorocyclohexa-1,3-diene ring was analyzed, showing a relatively planar molecular structure. mdpi.com This planarity influences the crystal packing, which in this case involved π/F and CH/π interactions rather than typical π-π stacking. mdpi.com The precise metric data obtained from crystallography, such as dihedral angles and intermolecular distances, are essential for understanding the structure-property relationships in functional materials.
Below are tables summarizing selected crystallographic data for diene derivatives.
Table 1: Selected Bond Lengths (Å) and Angles (°) for [Cu₂(bipy)₂(diene)]²⁺ Complex researchgate.net diene = tetracyclo[7.3.1.1(4,12).0(2,7)]tetradeca-6,11-diene
| Bond/Angle | Length (Å) / Angle (°) | Bond/Angle | Length (Å) / Angle (°) |
| C(31)–Cu(2) | 2.036(3) | C(26)–Cu(1) | 2.037(3) |
| C(32)–Cu(2) | 1.997(3) | C(27)–Cu(1) | 1.999(3) |
| Cu(2)–N(1) | 1.998(3) | Cu(1)–N(3) | 2.247(2) |
| Cu(2)–N(2) | 1.978(3) | Cu(1)–N(4) | 1.990(3) |
| C(32)–C(31)–Cu(2) | 68.4(2) | C(27)–C(26)–Cu(1) | 69.2(2) |
| N(2)–Cu(2)–N(1) | 83.2(2) | N(4)–Cu(1)–N(3) | 83.3(2) |
| N(2)–Cu(2)–C(32) | 160.9(2) | N(4)–Cu(1)–C(27) | 161.2(2) |
| N(1)–Cu(2)–C(31) | 156.2(2) | N(3)–Cu(1)–C(26) | 155.4(2) |
Table 2: Crystal Data and Structure Refinement for C₁₉H₁₄F₄O mdpi.com A tricyclic molecule with a terminal tetrafluorocyclohexa-1,3-diene ring
| Parameter | Value |
| Empirical formula | C₁₉H₁₄F₄O |
| Formula weight | 334.30 g/mol |
| Crystal system | Orthorhombic |
| Space group | P 2₁ 2₁ 2₁ |
| a (Å) | 5.5586(7) |
| b (Å) | 9.2038(15) |
| c (Å) | 29.282(4) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1498.1(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.482 |
Strategic Applications of Tetradeca 1,3 Diene in Advanced Chemical Synthesis and Materials Science
Utilization as a Building Block in Complex Organic Synthesis
Tetradeca-1,3-diene, an organic compound featuring a 14-carbon chain with conjugated double bonds at the first and third positions, serves as a versatile building block in the synthesis of more complex organic molecules. ontosight.ai Its conjugated diene system is highly reactive and participates in a variety of chemical transformations, making it a valuable intermediate in synthetic chemistry. ontosight.ailookchem.com
The conjugated diene motif is a common structural element in numerous bioactive natural products. The specific geometry and reactivity of dienes like this compound are harnessed by chemists to construct complex molecular architectures. A notable application is in the synthesis of insect pheromones.
For instance, a derivative, (8E,10Z)-tetradecadienal, which is the sex pheromone of the horse-chestnut leaf miner, has been synthesized efficiently. researchgate.net The synthesis strategy relied on a stereoselective cross-coupling reaction between a Grignard reagent and an (E,Z)-bromodiene to construct the critical E,Z-conjugated double bond system, achieving high isomeric purity of 99%. researchgate.net This demonstrates how long-chain dienes can be key components in the stereoselective synthesis of biologically active natural compounds.
The reactivity of the double bonds in this compound allows for a wide range of chemical reactions, making it a useful chemical intermediate for producing various organic compounds. lookchem.com This positions it as a valuable precursor in the synthesis pathways for specialty chemicals, including advanced intermediates for the pharmaceutical and agrochemical industries. ontosight.ailookchem.com The ability to functionalize the 14-carbon backbone via reactions at the diene site enables the construction of the complex molecular structures often required for biologically active compounds in these sectors.
Role in Polymer Science and Engineering of Elastomers
In the field of materials science, the unsaturated nature of dienes is a key feature for their use in producing polymers. ontosight.ai this compound, with its two double bonds, can undergo polymerization to form long polymer chains, a fundamental process in the creation of plastics and rubbers. lookchem.com The presence of double bonds in the resulting polymer backbone allows for further modification, such as crosslinking through vulcanization, a process that imparts elasticity and durability to the material. pslc.ws
This compound is identified as a precursor for developing new materials with specific, tailored properties. lookchem.com Its potential for polymerization can lead to polymers with unique characteristics, such as enhanced thermal stability, strength, or flexibility. lookchem.com The long, non-polar 14-carbon chain of this compound can be expected to impart flexibility and hydrophobicity to the resulting polymers. While commodity rubbers like polybutadiene (B167195) are made from short-chain dienes, longer-chain dienes like this compound are of interest for creating specialty polymers. pslc.wsessentialchemicalindustry.org Patents related to the creation of barrier-enhanced polymeric films have included (3E)-tetradeca-1,3-diene as a constituent chemical, indicating its role in the formulation of advanced, high-performance polymer structures. google.com
The development of functional polymeric materials involves designing polymers to have specific capabilities, which often stems from the properties of the monomer units. rsc.org this compound serves as a monomer whose structure can be leveraged to create such functional materials. lookchem.comsmolecule.com The incorporation of its long alkyl chain into a polymer backbone can be used to control properties like glass transition temperature and solubility. By copolymerizing this compound with other monomers, materials with a combination of properties, such as the resilience of a diene polymer and the rigidity of another polymer, can be achieved. essentialchemicalindustry.org This strategy allows for the design of functional materials tailored for specific applications, from specialty adhesives to advanced coatings. essentialchemicalindustry.org
Contributions to Organometallic Chemistry and Catalysis Development
This compound and similar dienes serve as important model compounds and substrates in the field of organometallic chemistry and the development of novel catalysts. lookchem.com Research in this area often focuses on controlling the reactivity and selectivity of reactions involving the diene's double bonds.
The synthesis of 1,3-dienes themselves can be achieved through advanced catalytic methods. For example, ruthenium-catalyzed enyne metathesis provides a route to synthesize 1,3-dienes from alkynes and ethylene, showcasing the role of organometallic catalysts in producing these valuable building blocks. acs.org
Furthermore, controlling the specific isomeric form (e.g., E vs. Z configuration) of the diene is crucial for its subsequent use in synthesis. Cobalt-based catalysts have been shown to mediate the isomerization of 1,3-dienes. acs.org Specifically, certain cobalt-phosphine complexes can selectively convert E/Z-mixtures of terminal 1,3-dienes into the pure Z-isomer, a transformation that is highly valuable for stereoselective synthesis. acs.org The development of such catalytic systems highlights the intricate interplay between the diene substrate and the organometallic complex, advancing the tools available for precise chemical synthesis.
Data Tables
Table 1: Summary of Applications and Key Reactions for this compound
| Application Area | Specific Use | Key Chemical Reactions/Concepts |
| Organic Synthesis | Building block for complex molecules. ontosight.ai | Diels-Alder, Stereoselective Cross-Coupling. ontosight.airesearchgate.net |
| Precursor for natural product synthesis (e.g., Pheromones). researchgate.net | ||
| Intermediate for pharmaceuticals and agrochemicals. ontosight.ailookchem.com | ||
| Polymer Science | Monomer for high-performance polymers and specialty rubbers. lookchem.com | Addition Polymerization, Copolymerization. lookchem.comessentialchemicalindustry.org |
| Component in barrier-enhanced polymeric films. google.com | Vulcanization (crosslinking). pslc.ws | |
| Precursor for functional polymeric materials with tailored properties. lookchem.com | ||
| Organometallic Chemistry | Model compound for studying alkene reactivity. lookchem.com | Ruthenium-Catalyzed Enyne Metathesis. acs.org |
| Substrate in catalysis development. | Cobalt-Mediated Isomerization. acs.org |
Design and Synthesis of Diene-Based Ligands for Transition Metal Catalysts
The performance of transition metal catalysts is profoundly influenced by the structure of their coordinating ligands. The conjugated π-system of 1,3-dienes, such as this compound, makes them attractive scaffolds for designing sophisticated ligands that can precisely control the activity and selectivity of a metal center. nih.govsnnu.edu.cn The synthesis of such ligands often involves incorporating the diene motif into a larger molecular framework that can chelate to a metal.
The electronic and steric properties of ligands are critical for catalytic efficiency. rsc.org For instance, ligands can be designed to create a specific geometric confinement around the metal's active site, akin to an enzyme's active pocket, which can enhance selectivity. crc1333.de Research has shown that subtle modifications to a ligand's framework can have a significant impact on polymerization rates and selectivity. rsc.org
Several classes of ligands are employed in transition metal-catalyzed reactions involving dienes, including:
Phosphoramidites: Used in nickel-catalyzed reactions, these ligands have demonstrated high efficacy in achieving enantioselective transformations of 1,3-dienes. nih.gov
β-Diketiminates: These ligands support yttrium and other rare-earth metal catalysts used in the polymerization of 1,3-dienes to create advanced block copolymers. rsc.org
Pyridine-Pyridones: These have been instrumental in palladium-catalyzed dehydrogenation reactions to synthesize 1,3-dienes from simple aliphatic acids. nih.gov
By using this compound as a structural component, ligands can be synthesized to fine-tune the behavior of transition metal catalysts for specific synthetic challenges, including the production of polymers with unique characteristics or the asymmetric synthesis of complex organic molecules. lookchem.comnih.gov
Role in Homogeneous and Heterogeneous Catalytic Cycles
This compound and similar conjugated dienes are versatile substrates in both homogeneous and heterogeneous catalysis due to the reactivity of their double bonds. mdpi.comsnnu.edu.cn They can undergo a variety of transformations, including hydrofunctionalization, cycloaddition, and polymerization. mdpi.com
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high selectivity under mild conditions. The coordination of the 1,3-diene to the metal center is a key step, and the reaction pathway can be steered to achieve specific outcomes. snnu.edu.cn
Notable examples include:
Nickel-Catalyzed Hydroarylation: A nickel complex bearing a monodentate phosphoramidite (B1245037) ligand can catalyze the site-selective and enantioselective hydroarylation of 1,3-dienes with aryl boronates, producing enantioenriched arenes with high yields. nih.gov Mechanistic studies suggest the formation of a nickel-allyl intermediate is a critical step in the catalytic cycle. nih.gov
Titanium-Catalyzed Hydrosilylation: Open-bent titanocene (B72419) complexes have proven to be highly efficient catalysts for the hydrosilylation of bulky 1,3-dienes. organic-chemistry.org These reactions exhibit excellent regio- and stereoselectivity, yielding valuable (E)-allylsilanes. organic-chemistry.org
Copper-Catalyzed Coupling: Electrochemically generated copper ions can catalyze the coupling of diacyl peroxides with 1,3-dienes. wur.nl This method showcases a ligand-free approach where the diene substrate itself interacts with the catalyst to form the desired product. wur.nl
| Catalytic System | Catalyst/Metal | Ligand Type | Substrate | Reaction Type | Key Finding |
| Hydroarylation | Nickel Complex | Monodentate Phosphoramidite | 1,3-Dienes | Homogeneous | Produces functionalized arenes with high enantioselectivity. nih.gov |
| Hydrosilylation | Titanocene Complex | ansa-metallocene | Bulky 1,3-Dienes | Homogeneous | Achieves high regio- and stereoselectivity for (E)-allylsilanes. organic-chemistry.org |
| Coupling | Copper Ions | Ligand-Free | 2,3-dimethyl-1,3-butadiene | Homogeneous | Electrochemically generated catalyst is effective and removable. wur.nl |
| Polymerization | Yttrium Complex | β-diketiminate | Isoprene (a 1,3-diene) | Homogeneous | Creates recyclable block copolymers with controlled morphologies. rsc.org |
Heterogeneous Catalysis
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst separation and recycling. crc1333.de Molecular catalysts, which show high performance in homogeneous systems, can be "heterogenized" by anchoring them within the mesopores of solid supports like silica (B1680970) or metal-organic frameworks (MOFs). crc1333.de This approach aims to combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. crc1333.de In such systems, this compound would act as a substrate that diffuses into the pores to interact with the immobilized active sites. crc1333.de The confinement within the pores can influence reactivity and selectivity, paving the way for rationally designed, high-performance supported catalysts. crc1333.de
Emerging Applications in Green Chemistry and Environmental Remediation
The principles of green chemistry—such as using renewable feedstocks, reducing waste, and designing biodegradable products—are increasingly important in the chemical industry. This compound is a relevant molecule in this context due to its potential applications in creating sustainable materials and its role in environmentally benign synthetic processes. lookchem.com
One of the most promising green applications is in polymer science. This compound can serve as a precursor for developing new materials, including biodegradable plastics. lookchem.com Research on other 1,3-dienes, like isoprene, has demonstrated the synthesis of recyclable poly(1,3-diene)-polyester block copolymers. rsc.org In these systems, the polyester (B1180765) block can be selectively degraded, allowing for the recovery and reuse of the poly(1,3-diene) block to reproduce the original copolymer, illustrating a viable circular economy model for plastic materials. rsc.org
Furthermore, there is growing interest in producing commodity and specialty chemicals from renewable resources. chemrxiv.org Established pathways include the conversion of bio-derived ethanol (B145695) or the processing of lignocellulosic biomass to produce shorter-chain 1,3-dienes. chemrxiv.org These precedents suggest the potential for developing sustainable routes to longer-chain dienes like this compound, reducing reliance on fossil fuels. lookchem.com
In the area of environmental remediation, this compound may be used as a component in the synthesis of molecules designed to tackle pollution. lookchem.com For example, it could be incorporated into larger structures that act as chelating agents for heavy metals or as building blocks for adsorbent materials. iucr.org Additionally, the use of 1,3-dienes in catalytic reactions powered by light (photoredox catalysis) or electricity represents a greener approach to chemical synthesis by minimizing the use of harsh reagents. mdpi.comwur.nl
Cutting Edge Analytical Methodologies for Complex Long Chain Diene Systems
Advanced Chromatographic Separations for Isomeric Purity Analysis
The separation of geometric and positional isomers of long-chain dienes is critical for accurate characterization and is often a precursor to further spectroscopic analysis. Gas chromatography (GC) is a primary technique for this purpose. nih.gov High-resolution capillary columns, such as those with a non-polar stationary phase like 5% phenyl/95% methylpolysiloxane, are frequently employed. frontiersin.org The separation is based on the subtle differences in the physicochemical properties of the isomers.
For complex mixtures, multi-dimensional techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) can provide enhanced separation. acs.org This method offers significantly higher peak capacity compared to one-dimensional GC, allowing for the resolution of co-eluting compounds. acs.org
Argentation chromatography, which utilizes the interaction between the π-electrons of the double bonds and silver ions, is another powerful tool. nih.govresearchgate.net This can be performed using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), effectively separating dienes based on the number, geometry, and position of their double bonds. nih.govresearchgate.net For instance, argentation TLC can separate dienes from other unsaturated and saturated fatty acid methyl esters. nih.gov
Chiral chromatography is essential for resolving enantiomers of chiral dienes. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chromatographyonline.comdiva-portal.org Supercritical fluid chromatography (SFC) has also emerged as a robust technique for chiral separations, often providing faster analysis times than traditional HPLC. chromatographyonline.com
Table 1: Chromatographic Techniques for Isomeric Purity Analysis of Long-Chain Dienes
| Technique | Principle | Application for Tetradeca-1,3-diene | Key Advantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. nih.govfrontiersin.org | Separation of geometric (E/Z) and positional isomers. | High resolution, well-established methods. nih.govfrontiersin.org |
| Comprehensive 2D GC (GC×GC) | Two-dimensional separation providing enhanced peak capacity. acs.org | Resolution of complex isomeric mixtures that co-elute in 1D GC. | Superior resolving power for highly complex samples. acs.org |
| Argentation Chromatography (TLC/HPLC) | Separation based on the reversible interaction of double bonds with silver ions. nih.govresearchgate.net | Separation of dienes from other lipids and among different diene isomers. | Excellent for separating based on degree and geometry of unsaturation. nih.gov |
| Chiral Chromatography (GC/HPLC/SFC) | Separation of enantiomers using a chiral stationary phase or chiral derivatizing agents. chromatographyonline.comdiva-portal.org | Resolution of enantiomers if a stereocenter is present. | Enables determination of enantiomeric purity. chromatographyonline.comdiva-portal.org |
High-Resolution Mass Spectrometry for Molecular Characterization Beyond Identification
High-resolution mass spectrometry (HRMS) is indispensable for the detailed molecular characterization of long-chain dienes, providing information far beyond simple molecular weight determination. Techniques like Quadrupole Time-of-Flight (QTOF) MS provide high mass accuracy and resolution, enabling the determination of elemental compositions and the differentiation of isobaric interferences. sciex.com
Electron ionization (EI) is a common ionization method in GC-MS that produces characteristic fragmentation patterns. msu.edu For long-chain hydrocarbons like tetradecadiene, the mass spectrum will show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The fragmentation pattern can also help in locating the position of the double bonds. Dienes often undergo a retro-Diels-Alder rearrangement, which can provide structural clues. msu.edu
Chemical ionization (CI) is a softer ionization technique that can be used to enhance the abundance of the molecular ion, which may be weak or absent in EI spectra. researchgate.net Using specific reagent gases like nitric oxide (NO) can help in pinpointing the location of double bonds within the aliphatic chain. researchgate.net
Tandem mass spectrometry (MS/MS) provides even deeper structural insights. By selecting a precursor ion and inducing fragmentation, a product ion spectrum is generated that is characteristic of the molecule's structure. sciex.com This is particularly useful in complex mixtures where chromatographic separation is incomplete. Derivatization techniques, such as with dimethyl disulfide (DMDS), can be used to form adducts that yield predictable fragmentation patterns upon MS analysis, allowing for unambiguous assignment of double bond positions. researchgate.net
Table 2: High-Resolution Mass Spectrometry Data for Long-Chain Diene Analysis
| Parameter | Value/Information Provided | Relevance to this compound |
| Exact Mass | High-precision mass measurement (e.g., to 4-5 decimal places). sciex.com | Confirms the elemental composition (C₁₄H₂₆). |
| Molecular Ion (M⁺•) | The peak corresponding to the intact molecule. | Its presence confirms the molecular weight (nominal mass 194). nih.govnist.gov |
| Fragmentation Pattern | Series of fragment ions generated from the molecular ion. msu.edulibretexts.org | Provides structural information, including branching and potential double bond locations. |
| Retro-Diels-Alder Fragmentation | Characteristic fragmentation for conjugated dienes. msu.edu | Can indicate the 1,3-diene system. |
| MS/MS Product Ions | Fragments from a selected precursor ion. sciex.com | Offers detailed structural elucidation of specific isomers. |
Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of the constitution, configuration, and conformation of organic molecules, including long-chain dienes. leibniz-fmp.de Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. scielo.org.mxresearchgate.net
For this compound, the ¹H NMR spectrum would show characteristic signals in the olefinic region (typically δ 5-7 ppm) for the protons on the double bonds. The coupling constants (J-values) between these protons are diagnostic for the stereochemistry (E or Z) of the double bonds. The aliphatic chain protons would appear in the upfield region (typically δ 0.8-2.2 ppm). chemicalbook.com
¹³C NMR spectroscopy provides information on all carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the diene system are distinct from the sp³ carbons of the alkyl chain, allowing for clear identification. spectrabase.com
Advanced NMR techniques are employed for more complex structural problems. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish connectivity between protons and between protons and their attached carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) C-H correlations, which are crucial for assembling the complete carbon skeleton.
For determining the three-dimensional structure and conformational preferences, Nuclear Overhauser Effect (NOE) experiments are used. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments identify protons that are close in space, providing insights into the molecule's preferred conformation. chemrxiv.org In cases of chiral dienes, NMR analysis using chiral solvating agents or chiral derivatizing agents can be used to differentiate between enantiomers. leibniz-fmp.de
Table 3: Key NMR Parameters for this compound Analysis
| NMR Parameter | Expected Information | Application |
| ¹H Chemical Shift (δ) | Identifies different types of protons (olefinic vs. aliphatic). chemicalbook.com | Distinguishes protons on the diene from those on the alkyl chain. |
| ¹³C Chemical Shift (δ) | Identifies different types of carbons (sp², sp³). spectrabase.com | Confirms the presence of the diene and the long alkyl chain. |
| ¹H-¹H Coupling Constants (J) | Determines the stereochemistry (E/Z) of the double bonds. scielo.org.mx | Differentiates between (E,E), (E,Z), (Z,E), and (Z,Z) isomers. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the bonding framework of the molecule. | Confirms the connectivity from the diene through the entire alkyl chain. |
| NOE Data | Provides information about through-space proximity of protons. chemrxiv.org | Helps to elucidate the preferred conformation of the molecule in solution. |
Future Research Horizons and Unaddressed Challenges for Tetradeca 1,3 Diene
Development of More Sustainable and Atom-Economical Synthetic Routes
The imperative for green chemistry necessitates the development of synthetic pathways for tetradeca-1,3-diene that are both environmentally benign and efficient in their use of atoms. jocpr.com Current synthetic strategies often rely on methods that can generate significant waste, such as Wittig reactions, which produce stoichiometric phosphine (B1218219) oxide byproducts. snnu.edu.cn Future research should prioritize the development of catalytic methods that maximize atom economy. nwnu.edu.cn
A promising avenue lies in the application of transition metal-catalyzed reactions. nih.gov Methodologies like the palladium-catalyzed sequential dehydrogenation of free aliphatic acids offer a direct, one-step synthesis of conjugated dienes from readily available starting materials, significantly improving atom economy. nih.gov Similarly, tandem isomerization and telomerization reactions of long-chain dienes, which are 100% atom-economical at full conversion, present a sustainable alternative. frontiersin.org The exploration of earth-abundant metal catalysts, such as manganese, for C-H activation to synthesize 1,3-dienes also holds considerable promise for scalable and cost-effective production. acs.org
Furthermore, leveraging renewable feedstocks is a critical aspect of sustainable synthesis. Research into the production of this compound from bio-based sources could significantly reduce its environmental footprint. lookchem.com Electrocarboxylation of conjugated dienes, which utilizes carbon dioxide, also presents an intriguing, energy-efficient approach to producing valuable carboxylic acids from dienes. beilstein-journals.org
Table 1: Comparison of Synthetic Methodologies for Conjugated Dienes
| Synthetic Method | Advantages | Disadvantages | Key Research Opportunities for this compound |
| Wittig Olefination | Well-established, versatile | Poor atom economy (stoichiometric phosphine oxide waste) | Development of catalytic variants with reduced waste |
| Transition Metal-Catalyzed Cross-Coupling | High stereoselectivity, broad substrate scope | Often requires pre-functionalized starting materials | Utilization of readily available, non-prefunctionalized precursors |
| Alkene/Enyne Metathesis | Access to diverse diene structures | Catalyst sensitivity, potential for side reactions | Development of more robust and selective catalysts |
| Dehydrogenation of Aliphatic Acids | High atom economy, uses simple starting materials | May require specific ligands and catalysts | Optimization for long-chain aliphatic acids like the precursor to this compound |
| Tandem Isomerization/Telomerization | 100% atom economy, can use non-conjugated dienes | May require multiple catalysts, optimization of reaction conditions | Application to the synthesis of functionalized this compound derivatives |
| Electrocarboxylation | Utilizes CO2, energy-efficient | Can result in product mixtures | Selective dicarboxylation of this compound |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The two double bonds in this compound provide a rich platform for exploring novel chemical reactions. ontosight.ai While classic electrophilic additions (1,2- and 1,4-addition) are known, there is significant scope for uncovering unconventional transformations. libretexts.org The unique electronic and steric properties conferred by the long alkyl chain may lead to unexpected reactivity and selectivity. nih.gov
Future research should focus on transition metal-catalyzed functionalization reactions that go beyond simple additions. snnu.edu.cn For instance, the development of catalytic, ligand-controlled regioselective functionalization remains a significant challenge and a key area for advancement. snnu.edu.cn Exploring reactions such as hydroamination, hydroboration, and the coupling of dienes with unstabilized carbon nucleophiles could unlock new synthetic pathways to valuable compounds. snnu.edu.cnnih.gov
The use of unconventional reaction conditions and methodologies also presents exciting opportunities. acs.org This could include enzymatic transformations, which can offer high chemo-, regio-, and stereoselectivity under mild conditions. acs.org The application of techniques like preparative organic electrochemistry could also lead to novel and efficient synthetic routes. acs.org Furthermore, investigating the behavior of this compound in unconventional annulation strategies could lead to the synthesis of complex and highly strained molecular architectures. sci-hub.se
Table 2: Potential Unconventional Transformations of this compound
| Transformation Type | Potential Products | Research Focus |
| Enzymatic Dihydroxylation | Chiral diols | Biocatalyst screening and engineering for long-chain dienes |
| Electrochemical Reductive Coupling | Cyclic and dimeric structures | Understanding the influence of the long alkyl chain on reaction pathways |
| Metal-Catalyzed Cycloisomerization | Cyclic compounds with defined stereochemistry | Development of catalysts for selective cyclization of long-chain dienes |
| Photochemical Cycloadditions | Novel polycyclic architectures | Investigating the influence of the alkyl chain on excited state reactivity |
| Tandem Catalysis | Multifunctionalized derivatives in a single step | Designing compatible catalytic systems for sequential reactions |
Integration into Emerging Fields of Chemical Science and Technology
The unique properties of this compound make it a candidate for integration into several emerging scientific and technological fields. lookchem.com Its ability to undergo polymerization suggests its use as a monomer for the creation of novel polymers with tailored properties such as enhanced strength, flexibility, or thermal stability. lookchem.com These materials could find applications in advanced manufacturing and biodegradable plastics. lookchem.com
In materials science, the long hydrocarbon chain of this compound could be exploited to create self-assembling monolayers on various surfaces, with potential applications in electronics and sensor technology. smolecule.com The conjugated diene system also makes it a potential component in the development of organic electronic materials, where the electronic properties can be tuned by modifying the molecular structure. theorango.com
Furthermore, the reactivity of the diene moiety allows for its incorporation into more complex molecular architectures, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.comontosight.ai The exploration of this compound and its derivatives in the context of drug discovery, particularly in the synthesis of natural product analogues, represents a significant area of future research. nih.gov The long chain could influence pharmacokinetic properties, offering a new parameter for optimization.
Table 3: Potential Applications in Emerging Fields
| Field | Potential Application of this compound | Key Research Challenge |
| Polymer Chemistry | Monomer for specialty polymers with tailored properties | Control over polymerization to achieve desired molecular weight and architecture |
| Materials Science | Precursor for self-assembled monolayers and organic electronics | Understanding and controlling the interface between the molecule and the substrate |
| Nanotechnology | Building block for functionalized nanoparticles | Precise control over the placement and reactivity of the diene on the nanoparticle surface |
| Medicinal Chemistry | Scaffold for the synthesis of bioactive molecules | Elucidating the structure-activity relationship of the long alkyl chain |
| Sustainable Chemistry | Component in the development of biodegradable materials | Ensuring complete biodegradability and non-toxic degradation products |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for producing Tetradeca-1,3-diene, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via catalytic cross-metathesis, using Grubbs-type catalysts (e.g., catalyst 4 in ). Optimization involves adjusting catalyst loading (1–5 mol%), reaction temperature (40–60°C), and stoichiometric ratios of reactants (e.g., tert-butyl allylcarbamate and diene precursors). Purification via silica gel chromatography with hexane/ethyl acetate gradients (20:1 ratio) is critical to isolate the product from unreacted dienes . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via H NMR (δ 5.2–5.8 ppm for conjugated diene protons) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear magnetic resonance (H and C NMR) is essential for structural confirmation, with characteristic shifts for conjugated dienes (e.g., H NMR δ 5.4–5.6 ppm for 1,3-diene protons). High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., m/z 253.2148 for CHN). Gas chromatography-mass spectrometry (GC-MS) can assess purity in volatile derivatives. For stereochemical analysis, nuclear Overhauser effect (NOE) experiments or X-ray crystallography are recommended .
Q. How should researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Store this compound under inert atmospheres (argon or nitrogen) at –20°C to prevent oxidation. Use amber vials to avoid light-induced degradation. Conduct periodic H NMR checks to monitor decomposition (e.g., appearance of allylic oxidation products). Safety protocols must include fume hood use, protective gloves, and emergency neutralization procedures for spills .
Advanced Research Questions
Q. What computational approaches are used to predict the reactivity of this compound in cross-metathesis reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for metathesis pathways. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Compare computed C NMR chemical shifts with experimental data to validate mechanistic hypotheses. Software like Gaussian or ORCA is recommended for such studies .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct controlled replicate studies under identical conditions (catalyst batch, solvent purity, temperature). Use design of experiments (DoE) to isolate variables (e.g., catalyst loading vs. solvent polarity). Compare kinetic data (e.g., turnover frequency, TOF) and characterize catalyst degradation via X-ray photoelectron spectroscopy (XPS). Cross-reference with literature protocols to identify overlooked parameters (e.g., trace moisture effects) .
Q. What methodologies assess the environmental sustainability of this compound production compared to petrochemical analogs?
- Methodological Answer : Apply life-cycle assessment (LCA) frameworks to evaluate energy use, carbon footprint, and waste generation. Compare biobased routes (e.g., fermentative diene precursors) vs. petroleum-derived processes. Use sensitivity analysis to quantify uncertainties in feedstock availability and process scalability. Tools like SimaPro or openLCA integrate inventory data for such assessments .
Q. How can stereochemical outcomes in this compound-mediated reactions be controlled or predicted?
- Methodological Answer : Employ chiral catalysts (e.g., Schrock carbenes) or chiral auxiliaries to induce asymmetry. Use circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC to determine enantiomeric excess (ee). Molecular dynamics simulations can predict steric effects influencing diene conformation during catalysis .
Methodological Best Practices
- Data Integrity : Document all experimental parameters (e.g., catalyst age, solvent batches) to ensure reproducibility. Use electronic lab notebooks (ELNs) with version control .
- Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers in replicate studies. Cross-validate spectroscopic data with independent techniques (e.g., IR vs. Raman) .
- Ethical Compliance : Declare conflicts of interest and adhere to safety protocols for hazardous intermediates. Obtain institutional review board (IRB) approval for studies involving human-derived reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
